molecular formula C6H13NO2P+ B1312312 Piperidin-1-ylmethyl-phosphinic acid

Piperidin-1-ylmethyl-phosphinic acid

Número de catálogo: B1312312
Peso molecular: 162.15 g/mol
Clave InChI: COOQRBASIQNLJV-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Piperidin-1-ylmethyl-phosphinic acid is a useful research compound. Its molecular formula is C6H13NO2P+ and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Piperidin-1-ylmethyl-phosphinic acid and its derivatives have shown promise in medicinal chemistry, particularly in the development of neuroprotective agents. Research indicates that compounds with piperidine and phosphinic acid functionalities can exhibit significant neuroprotective effects against chemotherapy-induced neurotoxicity, such as that caused by paclitaxel. In a study involving animal models, these compounds were shown to alleviate symptoms of peripheral neuropathy by reducing inflammatory responses and protecting nerve fibers from damage .

Case Study: Neuroprotective Effects

  • Objective : To evaluate the efficacy of this compound in mitigating paclitaxel-induced peripheral neuropathy.
  • Method : Administered to mice prior to paclitaxel injections.
  • Findings : Significant reduction in inflammatory cytokines and preservation of nerve fiber integrity were observed, indicating potential for clinical applications in cancer therapy .

Corrosion Inhibition

The compound has also been investigated for its ability to inhibit corrosion in metals, particularly iron. Studies have demonstrated that this compound can effectively reduce corrosion rates in acidic environments, thus extending the lifespan of metal components used in various industrial applications.

Case Study: Corrosion Inhibition

  • Objective : To assess the effectiveness of this compound as a corrosion inhibitor in sulfuric acid solutions.
  • Method : Electrochemical measurements and weight loss experiments were conducted.
  • Results : The compound exhibited strong inhibitive properties, suggesting its viability as a protective agent for metals in corrosive environments .

Materials Science

In materials science, this compound is utilized for its bioactive properties. It serves as a building block for the synthesis of various hybrid materials and surfactants. The high polarity and ionization potential of the phosphonic acid group facilitate its use in stabilizing colloidal solutions and preparing oil/water emulsions.

Applications in Hybrid Materials

  • Used as a polar head group in amphiphilic compounds.
  • Contributes to the formation of catanionic aggregates that have been assessed for their potential as HIV inhibitors .

Summary Table of Applications

Application AreaDescriptionKey Findings/Outcomes
Medicinal ChemistryNeuroprotective agents against chemotherapy-induced neuropathyReduced inflammatory responses; nerve protection
Corrosion InhibitionProtection of metals from corrosion in acidic environmentsStrong inhibitive properties observed
Materials ScienceSynthesis of hybrid materials and surfactantsEffective stabilizer for colloidal solutions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Piperidin-1-ylmethyl-phosphinic acid, and how can their efficiency be optimized?

Methodological Answer :

  • Step 1 : Base the synthesis on analogous phosphonate/phosphinic acid syntheses, such as the three-step procedure involving imine addition followed by hydrolysis (as described for structurally similar compounds like 1-Amino-1-(2-thienyl)methylphosphonic acid) .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. Monitor purity via HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) for baseline separation of intermediates .
  • Step 3 : Characterize intermediates using 31P^{31}\text{P}-NMR and LC-MS to confirm structural integrity and detect byproducts.

Q. How should researchers validate the purity of this compound in synthetic batches?

Methodological Answer :

  • Primary Method : Use ion-pair chromatography (as per USP guidelines) with sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase. System suitability tests must achieve resolution >2.0 between the analyte and structurally similar impurities (e.g., phosphonate derivatives) .
  • Secondary Validation : Perform elemental analysis (C, H, N, P) to confirm stoichiometric ratios. Compare results to theoretical values (e.g., C6_6H14_{14}NO2_2P requires C 42.10%, H 8.24%, N 8.18%, P 18.10%).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., 1H^{1}\text{H}1H-NMR vs. 31P^{31}\text{P}31P-NMR) for this compound derivatives be resolved?

Methodological Answer :

  • Step 1 : Re-examine sample preparation. Ensure deuterated solvents (e.g., D2_2O or CDCl3_3) do not induce pH-dependent shifts in 31P^{31}\text{P}-NMR spectra.
  • Step 2 : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign proton-phosphorus correlations and confirm connectivity.
  • Step 3 : Cross-validate with X-ray crystallography if single crystals are obtainable. For example, piperidine derivatives often form stable salts with inorganic acids, facilitating crystallization .

Q. What strategies mitigate hydrolysis or oxidation of this compound during long-term stability studies?

Methodological Answer :

  • Condition Screening : Store samples under inert gas (N2_2/Ar) at varying temperatures (4°C, –20°C, –80°C) and humidity levels (0–75% RH). Assess degradation via accelerated stability testing (40°C/75% RH for 6 months) .
  • Stabilization Agents : Add antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (e.g., EDTA) to buffer solutions. Monitor efficacy using LC-MS to detect hydrolyzed products (e.g., phosphoric acid derivatives) .

Q. How can researchers address discrepancies in bioactivity data across cell-based vs. in vivo models for this compound?

Methodological Answer :

  • Factor 1 : Evaluate metabolic stability. Use liver microsome assays (human/rodent) to identify rapid clearance or prodrug activation pathways.
  • Factor 2 : Adjust experimental design using the PICO framework (Population: cell line/animal model; Intervention: dose/concentration; Comparison: control groups; Outcome: IC50_{50}/EC50_{50}) to standardize variables .
  • Factor 3 : Validate target engagement via phosphoprotein profiling (e.g., Western blot for phosphorylated signaling intermediates) in both models .

Q. Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in enzymatic inhibition studies involving this compound?

Methodological Answer :

  • Model Selection : Fit data to a four-parameter logistic curve (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Report IC50_{50} ± 95% CI.
  • Outlier Handling : Apply Grubbs’ test to exclude anomalous data points. Replicate experiments (n ≥ 3) to ensure reproducibility .
  • Comparative Analysis : Use ANOVA with post-hoc Tukey tests to compare inhibition across enzyme isoforms (e.g., alkaline phosphatase vs. acid phosphatase) .

Q. Tables for Key Methodological Parameters

Parameter Recommended Value/Technique Evidence Source
HPLC Mobile PhaseMethanol:Buffer (65:35), pH 4.6
31P^{31}\text{P}-NMR SolventD2_2O or CDCl3_3 (pH-adjusted)
Stability Testing Conditions40°C/75% RH, 6 months
Elemental Analysis Tolerance±0.3% deviation from theoretical

Propiedades

Fórmula molecular

C6H13NO2P+

Peso molecular

162.15 g/mol

Nombre IUPAC

hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium

InChI

InChI=1S/C6H12NO2P/c8-10(9)6-7-4-2-1-3-5-7/h1-6H2/p+1

Clave InChI

COOQRBASIQNLJV-UHFFFAOYSA-O

SMILES canónico

C1CCN(CC1)C[P+](=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.